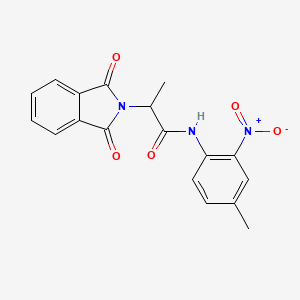

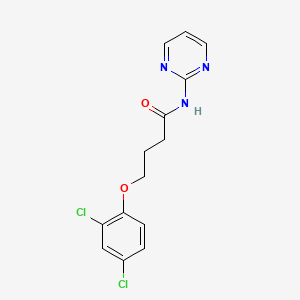

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions. For example, Huang Ming-zhi et al. (2005) described the synthesis of a structurally related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the intricate process of combining specific functional groups to achieve the desired compound (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. The study by Huang Ming-zhi et al. (2005) also included a crystal structure analysis, demonstrating the compound's triclinic space group and providing crystallographic parameters that shed light on the molecular geometry (Huang Ming-zhi et al., 2005).

作用機序

Target of Action

The primary target of the compound CDS1_004629 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1_004629 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .

Biochemical Pathways

The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .

Result of Action

The result of CDS1_004629’s action is a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can potentially lead to the modulation of various cellular processes, including cell growth, proliferation, and metabolism . In the context of disease, this could lead to therapeutic benefits in conditions where these cellular processes are dysregulated .

生化学分析

Biochemical Properties

CDS1_004629 is associated with the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . It catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), an essential intermediate in these syntheses . This compound interacts with various enzymes and proteins, including the paralogs cytidine diphosphate synthase 1 (CDS1) and CDS2 . The interactions between CDS1_004629 and these biomolecules are critical for cell survival, particularly in mesenchymal-like cancers that express low levels of CDS1 .

Cellular Effects

CDS1_004629 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in mesenchymal-like cancers, the essentiality of CDS2 for cell survival is observed, which express low levels of CDS1 . The compound’s influence on these processes can lead to changes in lipid homeostasis, including the accumulation of cholesterol esters and triglycerides, and the induction of apoptotic cell death .

Molecular Mechanism

The molecular mechanism of action of CDS1_004629 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a key protein in PA metabolism, it catalyzes the conversion of PA to CDP-DAG . This process is crucial for the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of CDS1_004629 can vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies focusing on the dosage effects of CDS1_004629 in animal models are currently limited.

Metabolic Pathways

CDS1_004629 is involved in several metabolic pathways, including the glycerophospholipid biosynthesis and metabolism . It interacts with enzymes and cofactors in these pathways, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound is an integral membrane protein localized to two subcellular domains: the matrix side of the inner mitochondrial membrane and the cytoplasmic side of the endoplasmic reticulum .

Subcellular Localization

CDS1_004629 is localized to two subcellular domains: the matrix side of the inner mitochondrial membrane, where it is thought to be involved in the synthesis of phosphatidylglycerol and cardiolipin, and the cytoplasmic side of the endoplasmic reticulum, where it functions in phosphatidylinositol biosynthesis . The subcellular localization of CDS1_004629 and its effects on activity or function are crucial aspects of its role in cellular processes .

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-2-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-10-7-8-14(15(9-10)21(25)26)19-16(22)11(2)20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9,11H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCJIJCVYKEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5065369.png)

![5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065370.png)

![2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol](/img/structure/B5065394.png)

![N-methyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5065397.png)

![2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5065415.png)

![N-allyl-4-[5-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5065450.png)

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)